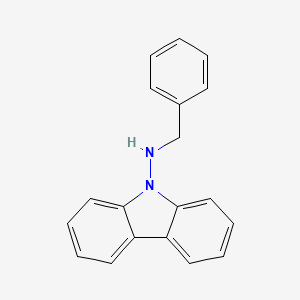

N-Benzyl-9H-carbazol-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

76591-36-1 |

|---|---|

Molecular Formula |

C19H16N2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

N-benzylcarbazol-9-amine |

InChI |

InChI=1S/C19H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2 |

InChI Key |

RICDHSWZMLLAMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNN2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 9h Carbazol 9 Amine

Classical Synthetic Routes to N-Benzyl-9H-carbazol-9-amine

Classical approaches to synthesizing this target molecule rely on well-established, sequential reactions. These methods prioritize reliability and the use of conventional reagents to build the molecular framework step-by-step.

The most direct classical synthesis involves a three-step process starting from 9H-carbazole.

Step 1: N-Nitrosation of Carbazole (B46965) The initial step is the introduction of a nitrogen-containing functional group at the 9-position of the carbazole ring. This is typically achieved through N-nitrosation. The reaction of carbazole with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as acetic acid, yields 9-nitrosocarbazole.

Step 2: Reduction of 9-Nitrosocarbazole to 9-Aminocarbazole The nitroso group of 9-nitrosocarbazole is then reduced to a primary amino group. A common method reported for this transformation is the use of zinc metal in an acidic medium, which effectively converts the N-N=O group to an N-NH₂ group, yielding the crucial intermediate, 9-aminocarbazole. asianpubs.org

Step 3: N-Benzylation of 9-Aminocarbazole With 9-aminocarbazole in hand, the final benzyl (B1604629) group can be introduced via two primary strategies:

Strategy A: Nucleophilic Substitution: This involves the reaction of 9-aminocarbazole with a benzyl halide, such as benzyl bromide or benzyl chloride. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to neutralize the hydrogen halide byproduct and drive the reaction to completion. mdpi.commdpi.com

Strategy B: Reductive Amination: A more modern classical approach involves the reaction of 9-aminocarbazole with benzaldehyde. This forms an intermediate N-benzylidene-9H-carbazol-9-amine (a hydrazone), which is then reduced in situ to the final product using a mild reducing agent like sodium borohydride (B1222165). This method is often favored for its high selectivity and efficiency. mdpi.com

Table 1: Classical Multi-Step Synthesis Pathways

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Plausible Strategy |

| 1 | N-Nitrosation | 9H-Carbazole | NaNO₂, Acetic Acid | 9-Nitrosocarbazole | Core Functionalization |

| 2 | Reduction | 9-Nitrosocarbazole | Zn, Acid | 9-Aminocarbazole | Intermediate Formation |

| 3a | N-Alkylation | 9-Aminocarbazole | Benzyl bromide, K₂CO₃ | This compound | Nucleophilic Substitution |

| 3b | Reductive Amination | 9-Aminocarbazole | Benzaldehyde, NaBH₄ | This compound | Imine/Hydrazone Formation & Reduction |

To maximize the yield and purity of this compound, each step of the classical synthesis can be optimized.

For the reduction of 9-nitrosocarbazole , optimization involves screening different reducing agents and conditions. While zinc is effective, other systems like tin(II) chloride in hydrochloric acid or catalytic hydrogenation could offer milder conditions and easier work-up procedures. Temperature control is also critical to prevent side reactions.

For the final N-benzylation step , optimization is key to ensuring mono-benzylation and avoiding potential side products.

In the nucleophilic substitution pathway, the choice of base, solvent, and temperature is crucial. Stronger bases like sodium hydride (NaH) can be used for complete deprotonation of the amine, but milder bases like potassium carbonate are often sufficient and safer to handle. The solvent can influence reaction rates, with polar aprotic solvents like DMF or acetonitrile (B52724) generally being effective. mdpi.com

In the reductive amination pathway, optimization focuses on the choice of reducing agent and pH control. While sodium borohydride is common, other reagents like sodium triacetoxyborohydride (B8407120) can offer greater selectivity and are effective under mildly acidic conditions that favor imine/hydrazone formation without degrading the reactants.

Table 2: Key Parameters for Optimization of N-Benzylation

| Parameter | Nucleophilic Substitution (Strategy A) | Reductive Amination (Strategy B) |

| Reagent | Benzyl Bromide > Benzyl Chloride (reactivity) | Benzaldehyde |

| Base/Catalyst | K₂CO₃, Cs₂CO₃ (mild); NaH (strong) | Acetic Acid (catalyst for imine formation) |

| Reducing Agent | N/A | NaBH₄, NaBH(OAc)₃ |

| Solvent | DMF, Acetonitrile, Acetone | Methanol, Dichloromethane, 1,2-Dichloroethane |

| Temperature | Room Temperature to Reflux | 0 °C to Room Temperature |

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods.

Applying green chemistry principles to the synthesis of this compound involves modifying the classical routes to reduce waste and avoid hazardous materials.

A key improvement is replacing stoichiometric metal reductants like zinc with catalytic hydrogenation for the reduction of 9-nitrosocarbazole. Using a palladium-on-carbon (Pd/C) catalyst with hydrogen gas (H₂) produces 9-aminocarbazole with water as the only byproduct, significantly improving the atom economy and environmental profile of the process.

Furthermore, the choice of solvent is critical. Modern approaches would favor the use of greener solvents, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), over more hazardous solvents like DMF or chlorinated hydrocarbons where possible. The reductive amination route is inherently greener than the alkyl halide route as it has a higher atom economy, avoiding the formation of salt byproducts.

Catalysis is central to modern synthesis. Beyond the use of catalytic hydrogenation, other catalytic methods can be envisioned for this synthesis.

The reductive amination step is itself a catalytic process, often requiring only a catalytic amount of acid to promote the initial condensation between the amine and aldehyde.

A more advanced, albeit speculative, catalytic approach would be the direct N-amination of N-benzylcarbazole . While transition-metal-catalyzed C-H amination of carbazole rings is documented, direct N-amination is less common. However, research into electrophilic amination reagents, such as hydroxylamine (B1172632) derivatives in the presence of a transition metal catalyst, could pave the way for a novel one-step synthesis from N-benzylcarbazole, bypassing the need to handle the 9-aminocarbazole intermediate. rsc.org

Table 3: Potential Catalytic Systems in Synthesis

| Synthetic Step | Catalytic Method | Catalyst | Advantages |

| Reduction | Catalytic Hydrogenation | Pd/C, PtO₂, Raney Ni | High efficiency, clean byproduct (H₂O), catalyst is recyclable. |

| N-Benzylation | Catalytic Reductive Amination | Acetic Acid (organocatalyst) | Mild conditions, high selectivity, good atom economy. |

| N-Benzylation | Transition Metal-Catalyzed Alkylation | (Hypothetical) Pd or Cu catalysts | Could enable use of less reactive partners under mild conditions. |

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in safety, control, and scalability. While no specific flow synthesis of this compound has been reported, the principles are highly applicable to its synthetic steps.

Nitrosation: The initial N-nitrosation step can be hazardous on a large scale due to the exothermic nature and the use of potentially unstable nitrous acid. A microreactor system would allow for precise temperature control and safe handling of reagents, minimizing risk.

Catalytic Hydrogenation: The reduction step via catalytic hydrogenation is ideally suited for flow chemistry. Using a packed-bed reactor containing the Pd/C catalyst allows for efficient reaction, eliminates the need to filter the catalyst post-reaction, and enhances the safety of using hydrogen gas under pressure.

Continuous Production: By telescoping these steps, a continuous flow process could be designed to convert carbazole into the final product without isolating each intermediate, leading to a more efficient and automated production method.

Derivatization and Functionalization Strategies of this compound

The strategic modification of the this compound framework is crucial for tailoring its properties for specific applications. Functionalization can be directed at three key regions of the molecule: the benzyl moiety, the carbazole core, and through the introduction of pendant groups.

The benzyl group of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups that can influence the molecule's electronic properties, solubility, and biological activity.

One common approach is electrophilic aromatic substitution on the phenyl ring of the benzyl group. Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be employed to introduce substituents at the ortho, meta, and para positions. For instance, the introduction of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) can significantly alter the electron-accepting properties of the molecule. Conversely, the addition of electron-donating groups such as alkoxy (-OR) or alkyl (-R) groups can enhance its electron-donating character.

Another strategy involves the use of substituted benzyl halides in the initial synthesis. By starting with a functionalized benzyl chloride or bromide, a wide array of derivatives can be prepared. This approach provides a more direct route to specific isomers compared to post-synthetic modification.

The reactivity of the benzyl group also allows for other modifications. For example, the benzylic protons can potentially undergo radical reactions, although this is less commonly exploited for targeted functionalization.

The carbazole ring system is a well-known electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The primary positions for substitution on the carbazole core are the 3, 6, 2, and 7 positions, with the 3 and 6 positions being the most reactive.

Common functionalization reactions for the carbazole core include:

Halogenation: Bromination and chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of nitro groups can be accomplished using standard nitrating agents.

Formylation: The Vilsmeier-Haack reaction is a common method for introducing a formyl group (-CHO) onto the carbazole ring, typically at the 3-position. beilstein-journals.org

Acylation: Friedel-Crafts acylation can be used to attach acyl groups to the carbazole core, often catalyzed by Lewis acids like aluminum chloride. researchgate.netnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: The halogenated carbazole derivatives can serve as precursors for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups, respectively. This allows for the construction of extended π-conjugated systems.

C-H Activation/Functionalization: Modern synthetic methods involving transition metal-catalyzed C-H activation provide a direct route to functionalize the carbazole core without the need for pre-functionalized starting materials. chim.itthieme-connect.com Palladium-catalyzed C-H arylation, alkylation, and benzylation have been reported for carbazole derivatives, offering a powerful tool for creating diverse structures. thieme-connect.com

Research on related carbazole derivatives has demonstrated the feasibility of these functionalization strategies. For example, a visible light-induced, metal-free N-H functionalization of carbazole with aryl diazoacetates has been reported, leading to the formation of new C-N bonds at the carbazole nitrogen. acs.org While the target molecule already has a benzyl group at this position, this highlights the reactivity of the carbazole nitrogen. Furthermore, the synthesis of various functionalized carbazoles has been achieved through electrophilic substitution and subsequent transformations. nih.gov

The introduction of pendant groups is a key strategy for designing advanced materials with specific functions, such as those used in organic light-emitting diodes (OLEDs), sensors, or as bioactive molecules. These pendant groups can be attached to either the benzyl moiety or the carbazole core through the functional groups introduced in the derivatization steps described above.

For instance, a formyl group on the carbazole core can be used as a handle to build larger molecular architectures through condensation reactions. Similarly, an amino group, if present on the carbazole or introduced onto the benzyl ring, can be derivatized to form amides, sulfonamides, or imines.

One interesting approach for introducing pendant groups is through the derivatization of an existing functional group with a molecule that imparts a desired property. For example, a study showed the derivatization of amino acids with 4-(carbazole-9-yl)-benzyl chloroformate, which could be conceptually reversed to attach amino acids or peptides to a functionalized this compound. researchgate.net

The synthesis of complex carbazole-based structures for applications in medicinal chemistry often involves the introduction of pendant groups designed to interact with biological targets. For example, the synthesis of carbazole-based histone deacetylase (HDAC) inhibitors involved the attachment of long-chain hydroxamic acids to the carbazole core via Friedel-Crafts acylation followed by reduction and condensation reactions. nih.gov

The following table summarizes some of the derivatization strategies and the types of pendant groups that can be introduced:

| Modification Site | Reaction Type | Introduced Functional Group/Pendant Group | Potential Application |

| Benzyl Moiety | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -CN, -COR, -R | Tuning electronic properties, building blocks for further synthesis |

| Carbazole Core | Halogenation | -Br, -Cl | Precursors for cross-coupling reactions |

| Carbazole Core | Vilsmeier-Haack Reaction | -CHO | Aldehyde for condensation reactions |

| Carbazole Core | Friedel-Crafts Acylation | -COR | Ketone for further derivatization |

| Carbazole Core | Cross-Coupling Reactions | Aryl, vinyl, alkynyl groups | Extended π-conjugated systems for optoelectronics |

| Functional Groups | Condensation/Amidation | Amides, imines, hydroxamic acids | Bioactive molecules, functional polymers |

Chemical Reactivity and Mechanistic Investigations of N Benzyl 9h Carbazol 9 Amine

Reactivity in Organic Transformations

The dual nature of N-Benzyl-9H-carbazol-9-amine, possessing both an aromatic heterocyclic system and an amine functionality, allows it to participate in a range of organic reactions. The carbazole (B46965) portion is prone to electrophilic attack, while the exocyclic amine nitrogen acts as a nucleophilic center.

The carbazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The nitrogen atom of the carbazole ring donates its lone pair of electrons into the aromatic system, activating it towards electrophiles. For 9H-carbazole, electrophilic substitution typically occurs at the 3 and 6 positions due to the electronic activation provided by the nitrogen atom. thieme-connect.debeilstein-journals.org In the case of N-substituted carbazoles, such as this compound, the substitution pattern can be influenced by the nature of the substituent on the nitrogen.

Common electrophilic substitution reactions that carbazole derivatives undergo include:

Halogenation: Introduction of halogen atoms onto the carbazole ring.

Nitration: Substitution with a nitro group (-NO2).

Formylation and Acylation: Introduction of a formyl (-CHO) or acyl (-COR) group, often under Vilsmeier-Haack or Friedel-Crafts conditions. thieme-connect.debeilstein-journals.org

The benzyl (B1604629) group on the exocyclic amine of this compound is not expected to significantly alter the inherent directing effects of the carbazole nitrogen. Therefore, electrophilic attack is still predicted to favor the 3 and 6 positions of the carbazole nucleus.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ | 3-Bromo-N-benzyl-9H-carbazol-9-amine and 3,6-Dibromo-N-benzyl-9H-carbazol-9-amine |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-N-benzyl-9H-carbazol-9-amine and 3,6-Dinitro-N-benzyl-9H-carbazol-9-amine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-N-benzyl-9H-carbazol-9-amine |

Nucleophilic Reactions Involving the Amine Functionality

The exocyclic amine nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic. This allows the compound to react with a variety of electrophiles. The nucleophilicity of amines is a well-established characteristic, enabling them to participate in reactions such as alkylation, acylation, and condensation.

The reactivity of the amine can be influenced by steric hindrance from the bulky carbazole and benzyl groups. masterorganicchemistry.com However, it remains a reactive center for forming new carbon-nitrogen bonds. For instance, it can undergo nucleophilic substitution with alkyl halides or acylation with acyl chlorides or anhydrides.

The carbazole and amine moieties in this compound are both susceptible to oxidation and reduction.

Oxidation: The carbazole ring system can be oxidized, often leading to the formation of radical cations which can then dimerize or polymerize, a property exploited in materials science. researchgate.net The exocyclic amine can also be oxidized. Depending on the oxidizing agent and reaction conditions, oxidation of secondary amines can lead to various products. For instance, enzymatic oxidation of N-benzyl amines can result in de-benzylation through an oxidative C-N bond cleavage mechanism. nih.gov The oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450 has been shown to yield multiple products, indicating complex reaction pathways. nih.gov

Reduction: The carbazole ring system is generally stable to reduction under mild conditions. However, catalytic hydrogenation under more forcing conditions can lead to the saturation of the aromatic rings. thieme-connect.de The benzyl group can be removed via hydrogenolysis, a reductive cleavage of the C-N bond, typically using a palladium catalyst and a hydrogen source. This reaction would yield 9H-carbazol-9-amine.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Oxidation (Carbazole) | Electrochemical oxidation | Poly(this compound) |

| Oxidation (Amine) | Laccase/TEMPO | 9H-Carbazol-9-amine and Benzaldehyde |

| Reduction (Debenzylation) | H₂, Pd/C | 9H-Carbazol-9-amine |

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Elucidate Electrophilic Substitution Mechanisms: By monitoring the rate of substitution under varying concentrations of the substrate and the electrophile, one can determine the reaction order and propose a detailed mechanism, such as the formation of a sigma complex (Wheland intermediate).

Investigate Nucleophilic Substitution: Kinetic studies of the reaction of this compound with electrophiles can help quantify its nucleophilicity and understand the steric and electronic effects on the reaction rate.

Probe Redox Mechanisms: The kinetics of oxidation or reduction can reveal the nature of the initial electron transfer or hydrogen atom abstraction step. For example, kinetic isotope effect studies, where a hydrogen atom is replaced by deuterium, can indicate whether a C-H or N-H bond is broken in the rate-determining step.

While specific kinetic data for this compound is not extensively reported, kinetic studies on related systems, such as the ruthenium-catalyzed deaminative coupling of primary amines, have utilized Hammett plots and isotope effect measurements to propose detailed mechanistic pathways. marquette.edu

The direct observation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic techniques could be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can sometimes allow for the direct observation of transient intermediates, such as carbocations or other charged species. 1H and 13C NMR are also essential for characterizing the final products of a reaction. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to identify the molecular weight of intermediates and fragmentation patterns, providing clues about their structure. preprints.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques can monitor the disappearance of reactants and the appearance of products by tracking characteristic functional group absorbances or changes in conjugation. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions involving radical intermediates, such as in some oxidation processes, EPR spectroscopy is an indispensable tool for their detection and characterization.

In the study of related carbazole derivatives, spectroscopic methods have been crucial. For example, in the synthesis of (EZ)-N'-benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide, NMR and HRMS were used to characterize the products and confirm their structures. preprints.org Similarly, the electrochemical oxidation of carbazole derivatives has been studied using cyclic voltammetry, which provides information about the redox potentials and the stability of the generated radical cations. beilstein-journals.org

Computational Approaches to Reaction Mechanism Understanding

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms involving complex organic molecules. In the context of this compound and its derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), have provided invaluable insights into their chemical reactivity and the pathways of their transformations. These computational approaches allow for the detailed examination of transition states, intermediates, and the energetic profiles of reaction coordinates, which are often challenging to determine experimentally.

While direct computational studies on the reaction mechanisms of the parent this compound are not extensively documented in the reviewed literature, a significant body of research exists for structurally related carbazole derivatives. These studies offer a strong foundation for understanding the likely mechanistic behavior of the target compound. For instance, computational investigations have been instrumental in understanding C-H functionalization, cross-coupling reactions, and photophysical processes of various N-substituted and ring-substituted carbazoles.

A notable area where computational methods have been applied is in the study of organocatalytic reactions involving carbazole-containing compounds. For example, DFT calculations have been used to investigate the atroposelective formation of biaryl systems where carbazole moieties are present. beilstein-journals.org These studies often focus on elucidating the role of the catalyst, the substrate, and the non-covalent interactions that govern the stereochemical outcome of the reaction. The calculations can predict the lowest energy transition states leading to the major enantiomer, providing a rational basis for the observed stereoselectivity. beilstein-journals.org

Furthermore, computational studies on the electronic structure of carbazole derivatives have shed light on their behavior in photoredox catalysis. DFT and time-dependent DFT (TD-DFT) calculations are employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the photophysical properties and the feasibility of single-electron transfer processes. nih.govbeilstein-journals.org For example, in dual nickel/photoredox-catalyzed reactions, computational modeling has helped to delineate the operative catalytic cycles by calculating the relative Gibbs free energies of various proposed intermediates and transition states. nih.gov

In the realm of materials science, computational modeling has been used to predict the properties of carbazole-based polymers. acs.org DFT calculations can provide insights into the polymer's electronic structure, which is correlated with its conductive and emissive properties. acs.org

A combined experimental and theoretical approach has been successfully applied to study the structure of 9-benzyl-3,6-diiodo-9H-carbazole. researchgate.netresearchgate.netresearchgate.net In this research, DFT calculations were used to support experimental X-ray and NMR data, providing a more complete picture of the molecule's geometry and electronic properties. researchgate.netresearchgate.netresearchgate.net Such studies demonstrate the power of computational chemistry in validating and interpreting experimental findings.

While the specific reaction mechanisms of this compound await detailed computational investigation, the established methodologies and findings for related carbazole systems provide a robust framework for future theoretical explorations. These studies would be crucial in predicting its reactivity in various chemical transformations and in designing new synthetic applications.

Advanced Spectroscopic and Structural Characterization Methodologies for N Benzyl 9h Carbazol 9 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of N-Benzyl-9H-carbazol-9-amine in solution. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus, allowing for the confirmation of the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the carbazole (B46965) and benzyl (B1604629) moieties. The methylene protons (N-CH₂) of the benzyl group typically appear as a singlet in the range of 5.0-6.0 ppm. The aromatic protons of the carbazole ring system and the benzyl group would produce a complex series of multiplets in the aromatic region (approximately 7.0-8.5 ppm).

The ¹³C NMR spectrum provides information on the carbon skeleton. The methylene carbon signal is expected around 46-50 ppm. The carbazole ring carbons typically resonate between 109 and 141 ppm, while the benzyl ring carbons appear in the 126-137 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methylene (N-CH₂) | ~5.5 | ~48 |

| Carbazole Aromatic | ~7.2-8.2 | ~109-141 |

| Benzyl Aromatic | ~7.1-7.4 | ~126-137 |

To resolve signal overlap and definitively establish atomic connectivity, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the individual aromatic rings of the carbazole and benzyl groups, helping to assign specific protons within their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. By mapping the assigned proton signals to their corresponding carbon signals, HSQC allows for the unambiguous assignment of the ¹³C spectrum. For instance, the methylene proton singlet would correlate directly with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations. This is vital for confirming the connection between the benzyl group and the carbazole nitrogen. A key correlation would be observed between the methylene protons (N-CH₂) and the C4a/C9a carbons of the carbazole ring, providing definitive proof of the N-benzyl linkage.

While solution-state NMR characterizes the molecule in an isotropic environment, solid-state NMR (ssNMR) provides insight into its structure and behavior in the crystalline state. For this compound, ssNMR could be used to study polymorphism, where different crystal packing arrangements can lead to distinct spectral signatures. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, allowing for the characterization of individual crystalline forms. Furthermore, ssNMR can probe intermolecular interactions, such as C-H···π interactions, which govern the formation of supramolecular structures in the solid state. mdpi.com

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and torsion angles.

Single-crystal X-ray diffraction analysis of this compound has provided a detailed picture of its molecular structure. nih.govnih.gov The analysis reveals that the asymmetric unit contains two crystallographically independent molecules. nih.govnih.gov In both molecules, the carbazole moiety is essentially planar. nih.govnih.gov The benzyl group is oriented nearly perpendicular to the plane of the carbazole system, with reported dihedral angles between the carbazole skeleton and the adjacent benzene ring of 85.29 (8)° and 89.89 (7)° for the two independent molecules. nih.govnih.gov The crystal structure is stabilized by weak C-H···π interactions involving the carbazole rings. nih.gov

Table 2: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₁₅N |

| Formula Weight | 257.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9305 (4) |

| b (Å) | 5.5612 (2) |

| c (Å) | 32.7916 (8) |

| β (°) | 94.518 (3) |

| Volume (ų) | 2714.27 (14) |

| Z | 8 |

| Temperature (K) | 100 |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples. While single-crystal analysis provides the structure of one perfect crystal, PXRD gives a fingerprint of the bulk material. This technique is instrumental in studying polymorphism, identifying different crystalline phases, and confirming the phase purity of a synthesized batch of this compound. Each polymorph would produce a unique diffraction pattern, allowing for their identification and characterization.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization.

The molecular formula C₁₉H₁₅N corresponds to a molecular weight of 257.32 g/mol . nih.gov In electron ionization mass spectrometry (EI-MS), the compound is expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 257.

The fragmentation pattern is dominated by the cleavage of the weakest bonds. For this compound, the most prominent fragmentation is the cleavage of the C-N bond between the methylene group and the carbazole nitrogen. This alpha-cleavage is characteristic of N-benzyl amines. libretexts.org This process leads to the formation of two primary fragments:

The Tropylium Ion (m/z 91): The C₇H₇⁺ fragment, which rearranges to the highly stable tropylium ion, is expected to be a very intense peak, often the base peak in the spectrum.

The Carbazole Radical (m/z 166): The [C₁₂H₈N]• fragment resulting from the loss of the benzyl group.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Fragment Ion | Identity |

| 257 | [C₁₉H₁₅N]⁺ | Molecular Ion (M⁺) |

| 166 | [C₁₂H₈N]⁺ | Carbazole fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound (molecular formula C₁₉H₁₆N₂), the theoretical exact mass can be calculated and compared against the experimentally measured value. A close match, typically within a few parts per million (ppm), validates the assigned molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₉H₁₇N₂⁺ | 273.1386 |

| [M+Na]⁺ | C₁₉H₁₆N₂Na⁺ | 295.1206 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within this compound. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. uab.edusciengine.com

The fragmentation of the protonated molecule, [C₁₉H₁₆N₂ + H]⁺, is expected to follow pathways characteristic of both the benzylamine and carbazole moieties. Key fragmentation pathways would likely include:

Cleavage of the N-N bond: This could lead to fragments corresponding to the carbazole and benzylamine portions.

Formation of the tropylium cation: A common and stable fragment from benzyl-containing compounds is the tropylium ion ([C₇H₇]⁺) at m/z 91, formed through the cleavage of the C-N bond adjacent to the benzyl group.

Loss of the benzyl group: The loss of a neutral benzyl radical or the formation of a benzyl cation would result in a fragment ion corresponding to the carbazole-amine core.

Table 2: Predicted Key Fragments in MS/MS of this compound

| m/z | Proposed Fragment Ion | Formula | Description |

|---|---|---|---|

| 273.14 | [C₁₉H₁₇N₂]⁺ | C₁₉H₁₇N₂⁺ | Protonated molecular ion (Precursor) |

| 181.08 | [C₁₂H₉N₂]⁺ | C₁₂H₉N₂⁺ | Loss of a neutral toluene molecule |

| 167.07 | [C₁₂H₉N]⁺• | C₁₂H₉N⁺• | Carbazole radical cation from N-N bond cleavage |

Vibrational Spectroscopy Applications (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint. rsc.orgscilit.com A coupled computational and experimental approach often yields excellent correlations for interpreting the vibrational spectra of N-substituted carbazoles. rsc.org

Key expected vibrational modes include:

N-H Stretching: A characteristic band for the secondary amine group.

C-H Stretching: Aromatic C-H stretches from both the carbazole and benzyl rings, and aliphatic C-H stretches from the methylene bridge.

C=C Stretching: Aromatic ring stretching vibrations within the carbazole and benzene rings.

C-N Stretching: Vibrations corresponding to the bond between the benzyl group and the amine nitrogen, and the bond between the amine and the carbazole nitrogen.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Infrared) | Typical Wavenumber (cm⁻¹) (Raman) | Functional Group |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Secondary Amine |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Carbazole, Benzyl |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Methylene (-CH₂-) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Carbazole, Benzyl |

Advanced Spectroscopic Techniques for Electronic Structure Probing

Photoelectron Spectroscopy for Orbital Energy Investigations

Photoelectron Spectroscopy (PES) is a powerful technique for directly probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. ktu.edu This method provides valuable information about the energies of molecular orbitals. For this compound, PES can be used to determine its ionization energy, which corresponds to the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

The carbazole moiety is known to be an excellent electron donor, and the nitrogen atom of the amine group also contributes to the electron density. emu.edu.tr Therefore, the HOMO is expected to be localized primarily on the carbazole-amine portion of the molecule. The ionization energy value obtained from PES provides a quantitative measure of the molecule's electron-donating ability. For carbazole derivatives used in self-assembling monolayers, ionization energies can be readily measured using this technique. ktu.edu

Time-Resolved Spectroscopy for Excited State Dynamics Studies

Time-resolved spectroscopy techniques, such as time-resolved fluorescence, are employed to study the dynamics of molecules in their excited states. These experiments can measure key photophysical parameters like fluorescence lifetime (τf) and quantum yield (Φf). researchgate.net

For N-substituted carbazoles, the lowest excited singlet state (S₁) often exhibits fluorescence. researchgate.net Transient fluorescence studies on carbazole derivatives have reported S₁ lifetimes in the range of 7-15 nanoseconds in various organic solvents. researchgate.net By exciting this compound with a short pulse of light and monitoring the subsequent fluorescence decay, its excited-state lifetime can be determined. This provides insight into the rates of both radiative (fluorescence) and non-radiative decay processes, such as intersystem crossing to the triplet state. These photophysical properties are crucial for understanding the potential applications of the molecule in optoelectronic devices. researchgate.net

Table 4: Photophysical Properties of Related Carbazole Derivatives

| Compound Family | Fluorescence Lifetime (τf) | Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Carbazole in solution | 14-15 ns | 0.4 - 0.6 | researchgate.net |

Theoretical and Computational Chemistry Studies of N Benzyl 9h Carbazol 9 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of N-Benzyl-9H-carbazol-9-amine. These methods allow for the prediction of molecular orbitals, charge distribution, and reactivity indicators, which are crucial for designing new materials and therapeutic agents.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground state properties of molecular systems. For carbazole (B46965) derivatives, DFT calculations, often using functionals like B3LYP, have been successfully employed to optimize molecular geometries and predict various properties. beilstein-journals.org For instance, in studies of related compounds like 9-benzyl-3,6-diiodo-9H-carbazole, DFT calculations have been performed to determine structural parameters that show good agreement with experimental X-ray data. researchgate.netresearchgate.net These calculations typically involve basis sets such as 6-311G(d,p) to ensure accuracy. beilstein-journals.org The application of DFT can also predict electronic properties such as the distribution of frontier molecular orbitals (HOMO and LUMO), which are essential for understanding charge transfer characteristics in potential optoelectronic applications.

Table 1: Representative DFT Functionals and Basis Sets Used in Carbazole Derivative Studies

| Computational Method | Functional | Basis Set | Application | Reference |

| DFT | B3LYP | 6-311G(d,p) | Geometry Optimization, Electronic Properties | beilstein-journals.org |

| DFT | B3LYP | 6-311++G(3df,2pd) | NMR Chemical Shift, Bond Lengths | researchgate.net |

| DFT | SO ZORA | DZP/TZP | Relativistic Effects on Structure | researchgate.net |

While DFT is a workhorse for many applications, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), offer higher accuracy for predicting electronic behavior, albeit at a greater computational cost. Studies comparing DFT and HF-based methods for aminobenzenes have shown that electron correlation effects, which are better described by post-HF methods, significantly influence calculated properties like NMR chemical shifts. acs.org For this compound, high-accuracy ab initio calculations could provide benchmark data for its electronic transitions and excited-state properties, which are critical for applications in photonics and electronics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal preferred conformations, folding pathways, and the dynamics of binding to biological targets. mdpi.comnih.gov For example, MD simulations have been used to study the interaction of carbazole derivatives with proteins, providing insights into their potential as therapeutic agents. mdpi.com These simulations often employ force fields like AMBER or GROMACS to describe the potential energy of the system. mdpi.com For this compound, MD simulations could elucidate the orientation of the benzyl (B1604629) group relative to the carbazole moiety and how this affects its interaction with other molecules or surfaces.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations, for instance, can accurately predict NMR chemical shifts, a technique that has been applied to carbazole derivatives. researchgate.netacs.org In a study on 9-benzyl-3,6-diiodo-9H-carbazole, theoretical calculations of 13C NMR chemical shifts, including relativistic effects, showed reasonable agreement with experimental data. researchgate.net Similarly, computational methods can predict infrared (IR) and UV-Visible absorption spectra, which can aid in the characterization of newly synthesized compounds. The prediction of these spectroscopic signatures for this compound would be a valuable tool for its identification and structural elucidation.

Table 2: Computationally Predicted vs. Experimental Data for a Related Carbazole Derivative

| Parameter | Computational Method | Predicted Value | Experimental Value | Reference |

| 13C Chemical Shift (C3/C6) | Relativistic DFT (ZORA) | - | Deviation from experiment dropped from 44.3 to 4.25 ppm | researchgate.net |

| Bond Lengths | Non-relativistic DFT | - | Good correlation with X-ray data | researchgate.net |

Computational Design and Prediction of Novel this compound Analogues

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel analogues of this compound with enhanced properties. By modifying the substituents on the carbazole or benzyl rings, it is possible to tune the electronic, optical, and biological properties of the molecule. For example, computational docking studies on carbazole derivatives have been used to predict their binding affinities to specific protein targets, guiding the synthesis of more potent inhibitors. mdpi.com Molecular design studies on D-π-A-π-D conjugated molecules based on carbazole have been conducted to identify candidates with high-performance photovoltaic effects for use in organic solar cells. researchgate.net This approach allows for the rapid screening of a large number of potential candidates, prioritizing the most promising ones for synthesis and experimental validation.

Applications of N Benzyl 9h Carbazol 9 Amine in Emerging Chemical Technologies

Role in Organic Electronic and Optoelectronic Devices Research

Carbazole-based compounds are a well-established class of materials in organic electronics due to their favorable charge transport properties and thermal stability. nih.gov However, specific research detailing the synthesis and application of N-Benzyl-9H-carbazol-9-amine for these purposes could not be located. The parent compound, 9H-carbazol-9-amine, is noted for its potential use in optoelectronics and solar cells, but data on its N-benzyl derivative is not present in the reviewed literature. smolecule.com

This compound as a Ligand or Precursor in Catalysis

The use of nitrogen-containing heterocyclic compounds as ligands for transition metals is a fundamental concept in catalysis.

Organocatalytic Applications of this compound Derivatives

While this compound itself is not a primary organocatalyst, its derivatives, particularly those incorporating other catalytically active moieties, have shown considerable promise. A notable example is the development of chiral thiourea (B124793) organocatalysts. Researchers have synthesized and investigated catalysts such as (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide. mostwiedzy.pl This molecule, which contains an N-benzyl group, has been successfully applied in the stereoselective Friedel-Crafts alkylation of indole (B1671886) with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. mostwiedzy.pl

The design of these bifunctional catalysts is strategic; the thiourea moiety activates the electrophile through hydrogen bonding, while the chiral amine backbone, featuring the N-benzyl group, controls the stereochemical outcome of the reaction. nih.gov In these systems, the benzyl (B1604629) group can influence the catalyst's solubility and its steric environment, which are crucial factors for achieving high enantioselectivity. nih.govwiley.com Studies on similar bifunctional thiourea-amine catalysts have demonstrated that the N-benzyl substituent can lead to superior stereoselectivity compared to other alkyl groups. nih.gov For instance, in the reduction of prochiral ketones, an N-benzyl secondary amine catalyst significantly enhanced the enantiomeric excess of the resulting alcohol product. nih.gov These findings underscore the utility of the N-benzyl structural motif in the design of effective and highly selective organocatalysts. mostwiedzy.pl

| Catalyst Derivative | Reaction Type | Key Finding | Reference |

| (S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide | Friedel-Crafts alkylation | Applied for the synthesis of chiral 2,2-dimethyl-5-(aryl(1H-indol-3-yl)methyl)-1,3-dioxane-4,6-diones. | mostwiedzy.pl |

| Bifunctional Thiourea-N-benzyl Secondary Amine | Ketone Reduction | Boosted stereoselectivity to 98% ee at -46 °C. | nih.gov |

Advanced Materials Science Applications

The unique electronic properties and thermal stability of the carbazole (B46965) core make its N-benzyl derivatives attractive building blocks for advanced materials. researchgate.net Functionalization allows for the fine-tuning of these properties for specific applications in polymer chemistry and supramolecular design.

The incorporation of N-benzyl-carbazole units into polymer backbones is a strategy to enhance solubility, thermal stability, and introduce specific electronic functionalities. A significant application is in the synthesis of high-performance polyimides. rsc.org Researchers have synthesized novel asymmetric diamines, such as 9-(2'-bromobenzyl)-9H-carbazole-3,6-diamine (BBCDA), which serve as monomers for polycondensation reactions. rsc.org When polymerized with dianhydrides like Pyromellitic dianhydride (PMDA), these monomers yield soluble, aromatic polyimides. rsc.org

These resulting polymers exhibit noteworthy properties, including tristable electrical conductivity switching and non-volatile memory effects, making them potential candidates for organic memory devices. rsc.org The N-benzyl group, along with other substituents, improves the solubility of the polyimides, allowing for the formation of high-quality thin films via solution spin-casting—a crucial step for device fabrication. rsc.org The high aromatic content imparted by the carbazole and benzyl groups also contributes to the high thermal stability and char yield of these polymers. rsc.org

| Polymer System | Monomer Component | Key Property | Potential Application | Reference |

| Aromatic Polyimide | 9-(2'-bromobenzyl)-9H-carbazole-3,6-diamine (BBCDA) | Tristable electrical conductivity, good solubility | Organic tristable memory materials | rsc.org |

The N-benzyl-carbazole moiety is a valuable component in the design of complex supramolecular architectures, particularly those with advanced photophysical properties. A compelling example is the synthesis of a carbazole-functionalized terpyridine-based chromophore, N-{4-[(2,2′:6′,2″-terpyridine)-4′-yl]benzyl}-9-hexyl-9H-carbazole-3-carboxamide (TBCC). chinesechemsoc.org In this molecule, a derivative structure containing both benzyl and carbazole groups acts as an electron donor, while the terpyridine unit serves as an electron acceptor and a metal-chelating site. chinesechemsoc.org

This specific design facilitates the formation of supramolecular organogels through intermolecular π–π stacking and hydrogen bonding. chinesechemsoc.org The transition between sol and gel states can be controlled by external stimuli like sonication or heat, leading to a significant "OFF/ON" switch in emission characteristics. chinesechemsoc.org Furthermore, the terpyridine unit can coordinate with various metal ions, which dynamically modulates the emission color. This allows for the in-situ construction of a communicating network with multiple, distinct emissive states (e.g., blue, green, yellow, red). chinesechemsoc.org Such systems demonstrate the potential for creating advanced smart materials for applications in molecular switches, information storage, and multicolor displays. chinesechemsoc.orgacs.org

The inherent fluorescence of the carbazole scaffold makes its derivatives excellent candidates for the development of chemosensors. nih.govresearchgate.netnih.gov The N-benzyl group can be part of a larger molecular framework designed to selectively interact with specific analytes, leading to a detectable change in the optical signal.

Research has demonstrated the use of carbazole derivatives in fluorescent sensors for the detection of metal ions. bohrium.comrsc.org For instance, a 1,2,3-triazole merged 9H-carbazole derivative has been synthesized and shown to be an effective sensor for mercury (Hg(II)) and manganese (Mn(II)) ions in solution. researchgate.net Upon binding with these metal ions, the sensor exhibits a change in its UV-Vis absorption spectrum, allowing for their detection at micromolar concentrations. researchgate.net The mechanism often involves a process like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which is modulated by the binding of the analyte to a receptor site on the sensor molecule. researchgate.net The carbazole unit acts as the fluorophore, or signaling unit, in this assembly.

While many reported sensors are based on the broader class of carbazole derivatives, the principles can be readily extended to frameworks incorporating the this compound structure. The synthesis of a diarylethene containing a 3-amino-9-ethyl-carbazolyl group successfully produced a fluorescent sensor for Sn2+ and Cu2+ ions. rsc.org Similarly, intelligent microporous polymers functionalized with 2-(9H-carbazol-9-yl)-ethanamine have been developed as pH-sensitive fluorescent sensors. wiley.com These examples highlight the versatility of the carbazole moiety as a building block for creating highly sensitive and selective chemical sensors for environmental and biological monitoring. nih.govbohrium.com

| Sensor Derivative Type | Analyte Detected | Detection Principle | Limit of Detection | Reference |

| 1,2,3-Triazole merged 9H-carbazole | Hg(II), Mn(II) | UV-Vis Spectroscopy | 20 µM (Hg(II)), 10 µM (Mn(II)) | researchgate.net |

| Carbazole-containing diarylethene | Sn(II), Cu(II) | Fluorescence ('turn-on'/'turn-off') | 1.9 µM (Sn(II)), 1.2 µM (Cu(II)) | rsc.org |

| Dimeric Schiff base of carbazole | Fe(III) | Fluorescence Quenching | 3.75 x 10⁻⁸ M | bohrium.com |

Future Research Directions and Uncharted Territories for N Benzyl 9h Carbazol 9 Amine

Exploration of Novel and Efficient Synthetic Pathways

The future development of N-Benzyl-9H-carbazol-9-amine chemistry is contingent upon the establishment of robust and efficient synthetic routes. Current methodologies for constructing the core carbazole (B46965) nucleus often involve classic reactions that have been updated with modern catalytic systems, including C-H activation, annulation, and cycloaddition reactions. nih.gov However, the direct synthesis of this compound requires a specialized approach focused on the formation of the N-N bond and subsequent functionalization.

| Reaction Type | Key Reagents | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Two-Step: N-Amination + Benzylation | 1. Hydroxylamine-O-sulfonic acid 2. Benzyl (B1604629) bromide, Base | Stepwise control over substitution. | Isolation of potentially unstable 9-amino-9H-carbazole intermediate. |

| Two-Step: N-Amination + Reductive Amination | 1. Chloramine 2. Benzaldehyde, NaBH3CN | Milder conditions for benzylation. | Requires careful control of pH and reagents. |

| One-Pot Catalytic Approach | 9H-Carbazole, Benzylhydrazine, Catalyst (e.g., Cu or Pd) | Improved process efficiency and atom economy. | Requires significant catalyst and reaction development; selectivity issues. |

Investigation of Advanced Reactivity Patterns in Complex Environments

The unique N-benzyl-9-amino functional group is expected to impart reactivity patterns distinct from those of conventional C-substituted or N-alkylated carbazoles. The N-N bond introduces a site susceptible to both oxidation and reduction, opening avenues for novel redox chemistry and potential applications in catalysis or as a responsive chemical sensor. Future research should systematically investigate the electrochemical behavior of this compound through techniques like cyclic voltammetry to determine its oxidation and reduction potentials.

Furthermore, the carbazole core is known to undergo electrochemical oxidation to form conductive polymers. researchgate.net It is crucial to explore how the N-benzylamine substituent influences this process. The exocyclic amine could potentially participate in polymerization, leading to novel polymer structures with unique cross-linking and properties. The reactivity of the carbazole ring's aromatic protons towards electrophilic substitution should also be studied to understand how the N-N linkage electronically influences the aromatic system, thereby guiding the synthesis of more complex, multifunctional derivatives.

Integration into Hybrid Material Systems for Enhanced Functionality

Carbazole derivatives are renowned for their application as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and as components in photovoltaic devices due to their favorable electronic and photophysical properties. magtech.com.cnmdpi.com A significant future direction for this compound is its integration into hybrid material systems. Its unique structure could be leveraged to create novel materials with enhanced or entirely new functionalities.

Research should focus on incorporating this molecule as a building block in:

Bipolar Host Materials: By chemically linking this compound (a potential hole-transporting moiety) with an electron-transporting unit, it may be possible to design advanced bipolar host materials for phosphorescent OLEDs. scispace.com

Conducting Polymers: As mentioned, the electropolymerization of this monomer could yield novel polymers. The benzyl group could influence polymer morphology and solubility, while the N-N bond could serve as a redox-active site within the polymer backbone.

Metal-Organic Frameworks (MOFs): The nitrogen atoms could act as coordination sites for metal ions, enabling the construction of MOFs. Such materials could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis.

The objective is to understand how the specific structural and electronic features of this compound translate into the macroscopic properties of these advanced materials.

Development of Advanced Computational Models for Predictive Design

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work. For a largely unexplored molecule like this compound, developing advanced computational models is a crucial preliminary step. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict key characteristics before embarking on extensive synthetic efforts. mdpi.com

Future computational studies should focus on:

Structural Optimization: Determining the most stable geometric conformation, including bond lengths, bond angles, and the dihedral angle between the carbazole and benzyl moieties. researchgate.net

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the compound's potential as a hole-transporting or electron-blocking material.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound. researchgate.net

Reaction Energetics: Modeling potential synthetic and degradation pathways to identify the most energetically favorable routes and potential points of instability.

These predictive models will accelerate the design-synthesis-characterization cycle, enabling a more rational approach to developing materials based on this novel carbazole scaffold.

| Parameter | Computational Method | Predicted Property/Application |

|---|---|---|

| HOMO/LUMO Energy Levels | DFT (e.g., B3LYP/6-31G*) | Charge transport capabilities; suitability for OLEDs. |

| Bond Dissociation Energy (N-N) | DFT, CBS-QB3 | Chemical stability and potential redox behavior. |

| Excited State Properties | TD-DFT | UV-Vis absorption and fluorescence characteristics. |

| Molecular Electrostatic Potential (MEP) | DFT | Reactivity sites for electrophilic/nucleophilic attack. mdpi.com |

Strategic Directions for this compound in Sustainable Chemical Technologies

Aligning the exploration of new molecules with the principles of green chemistry is essential for modern science. Future research on this compound should strategically target applications in sustainable technologies.

Key directions include:

Photocatalysis: Carbazole derivatives have been investigated as organic photocatalysts. The unique electronic structure of this compound could be harnessed for visible-light-driven organic transformations, offering a metal-free alternative to traditional catalysts.

Green Synthesis: A primary goal should be the development of synthetic routes that are atom-economical, use renewable or less hazardous solvents, and operate under energy-efficient conditions.

Recyclable Materials: Exploring the incorporation of this molecule into polymers that are designed for degradation and recycling. The N-N bond, as a potentially cleavable linkage, could be a strategic feature in designing chemically recyclable polymers.

Organic Solar Cells: The donor-acceptor architecture is central to organic photovoltaics. This compound could serve as a novel electron-donor building block for the synthesis of materials for next-generation dye-sensitized or bulk-heterojunction solar cells. globalresearchonline.net

By focusing on these sustainable applications from the outset, the development of this compound chemistry can contribute positively to the advancement of environmentally benign technologies.

Q & A

Basic: What are the standard synthetic routes for N-Benzyl-9H-carbazol-9-amine, and how can reaction conditions be optimized?

Answer:

A common approach involves Buchwald-Hartwig amination or Ullmann-type coupling to introduce the benzyl group to the carbazole core. For example, a modified procedure (similar to ) uses palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, reacting 9H-carbazol-9-amine with benzyl bromide derivatives. Optimization includes:

- Temperature control : 80–110°C in toluene or dioxane.

- Base selection : Cs₂CO₃ or K₃PO₄ for deprotonation.

- Purification : Column chromatography (hexane:ethyl acetate, 9:1) yields >90% purity .

Monitor reaction progress via TLC and adjust catalyst loading (1–5 mol%) to mitigate side products.

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Answer:

- ¹H NMR : Look for aromatic proton signals (δ 7.2–8.6 ppm) and benzyl CH₂ protons (δ ~4.8–5.2 ppm). Absence of NH₂ peaks (δ ~5–6 ppm) confirms complete benzylation .

- ¹³C NMR : Benzyl carbons appear at δ 45–50 ppm; carbazole carbons range from δ 110–150 ppm .

- IR : Confirm C–N stretch (~1220–1300 cm⁻¹) and absence of primary amine N–H stretches (~3300 cm⁻¹) .

Advanced: What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Answer:

Challenges include:

- Disorder in benzyl groups : Use SHELXL for refinement with restraints (DFIX, SIMU) to model positional disorder .

- Twinned crystals : Apply twin law matrices in PLATON or CrysAlisPro .

- Data quality : Collect high-resolution data (≤0.8 Å) using synchrotron sources. Validate with R1/wR2 convergence (<5% discrepancy) .

Software like OLEX2 (integrating SHELX) and WinGX streamline refinement .

Advanced: How should researchers resolve contradictions between spectroscopic data and X-ray crystallographic results?

Answer:

Contradictions may arise from:

- Dynamic disorder in solution vs. solid state : Compare NMR (solution) and X-ray (solid-state) data. For example, if NMR suggests free rotation of the benzyl group but X-ray shows a fixed conformation, attribute this to crystal packing effects .

- Residual solvents in NMR : Use DMSO-d₆ or CDCl₃ with drying agents (MgSO₄) to eliminate solvent peaks .

Cross-validate with DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts against experimental data .

Basic: What are the key physicochemical properties (solubility, stability) of this compound under experimental conditions?

Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). Sparingly soluble in ethanol or water .

- Stability : Stable at RT in dark, inert conditions. Degrades under prolonged UV exposure (monitor via UV-Vis at λ ~300 nm) .

- Thermal stability : Decomposition >250°C (TGA analysis recommended) .

Advanced: How can mechanistic studies elucidate the role of this compound in catalytic or photophysical applications?

Answer:

- Electron-transfer studies : Use cyclic voltammetry to measure oxidation potentials (E₁/₂ ~1.2 V vs. Ag/AgCl) and correlate with HOMO/LUMO levels from DFT .

- Photoluminescence : Characterize emission spectra (λ_em ~400–450 nm) in thin films vs. solution to assess aggregation effects .

- Kinetic profiling : Monitor reaction intermediates via in-situ IR or UV-Vis under catalytic conditions (e.g., Suzuki coupling) .

Advanced: What strategies improve reproducibility in synthesizing this compound derivatives?

Answer:

- Stoichiometric precision : Use Schlenk techniques for moisture-sensitive reagents (e.g., Pd catalysts) .

- Batch consistency : Pre-dry solvents (molecular sieves) and substrates (vacuum oven).

- Analytical cross-checks : Compare HPLC retention times and HRMS ([M+H]⁺) across batches .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Combustion analysis : Match experimental C/H/N ratios (<0.3% deviation) with theoretical values .

- Melting point : Sharp m.p. (e.g., 196–197°C) indicates purity; use differential scanning calorimetry (DSC) for polymorph screening .

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.